

Chemical and physical properties of 4-(diethylamino)-2-butyn-1-ol

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Compound of Interest

Compound Name: 4-(Diethylamino)-2-butyn-1-ol

Cat. No.: B019776

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An In-depth Technical Guide to 4-(diethylamino)-2-butyn-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, experimental protocols, and biological relevance of **4-(diethylamino)-2-butyn-1-ol** (CAS No. 10575-25-4). This compound is a critical intermediate in pharmaceutical synthesis, most notably as a precursor to the antimuscarinic agent Oxybutynin.^{[1][2]}

Core Chemical and Physical Properties

The fundamental properties of **4-(diethylamino)-2-butyn-1-ol** are summarized in the tables below, providing a ready reference for laboratory and development settings.

Table 1: Compound Identification

Identifier	Value
CAS Number	10575-25-4[1]
Molecular Formula	C ₈ H ₁₅ NO[1]
Molecular Weight	141.21 g/mol [3]
IUPAC Name	4-(diethylamino)but-2-yn-1-ol
Synonyms	4-(Diethylamino)but-2-yn-1-ol, 1-(Diethylamino)-2-butyne-4-ol[2]
Linear Formula	(CH ₃ CH ₂) ₂ NCH ₂ C≡CCH ₂ OH[3]
SMILES	CCN(CC)CC#CCO[1]
InChI Key	ACGZBRWTWOZSFU-UHFFFAOYSA-N[3]

Table 2: Physical and Chemical Properties

Property	Value
Appearance	White solid to Yellow/Orange clear liquid[1]
Boiling Point	222.4 - 232 °C at 760 mmHg[3]
Density	0.952 g/mL at 25 °C[3]
Refractive Index	n _{20/D} 1.479 (lit.)[3]
Flash Point	104.4 °C (219.9 °F) - closed cup[3]
Water Solubility	11 g/L at 25 °C
Solubility	Soluble in Chloroform, Ethyl Acetate, Methanol, DMSO (55 mg/mL)

Table 3: Computed Properties

Property	Value
LogP	0.3239
Topological Polar Surface Area (TPSA)	23.47 Å ²
Hydrogen Bond Donors	1
Hydrogen Bond Acceptors	2
Rotatable Bond Count	3

Experimental Protocols

Detailed methodologies are crucial for the synthesis and analysis of **4-(diethylamino)-2-butyn-1-ol** in a research and development context.

Synthesis Protocol: Mannich Reaction

The synthesis of **4-(diethylamino)-2-butyn-1-ol** is typically achieved via a copper-catalyzed Mannich reaction. This three-component condensation involves an alkyne with an acidic proton, formaldehyde, and a secondary amine.^{[4][5]}

Reactants:

- Propargyl alcohol (active hydrogen compound)
- Diethylamine (secondary amine)
- Formaldehyde (or paraformaldehyde)
- Catalyst: Copper(I) or Copper(II) salt (e.g., CuI, CuCl, CuSO₄)^[6]
- Solvent: Dioxane, Tetrahydrofuran (THF), or water^[6]

Methodology:

- To a reaction vessel, add the solvent, copper catalyst, and diethylamine.

- Slowly add formaldehyde (typically as an aqueous solution like formalin) to the mixture while stirring. This in-situ reaction forms the electrophilic Eschenmoser's salt precursor (iminium ion).[7]
- Introduce propargyl alcohol to the reaction mixture.
- The reaction is often heated to reflux (e.g., 80-100 °C) for several hours until completion, which can be monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[6]
- Upon completion, the mixture is cooled, and the product is worked up. This typically involves quenching the reaction, extracting the product into an organic solvent, washing with brine, drying over an anhydrous salt (e.g., Na_2SO_4), and concentrating under reduced pressure.
- The crude product can be purified by vacuum distillation or column chromatography.

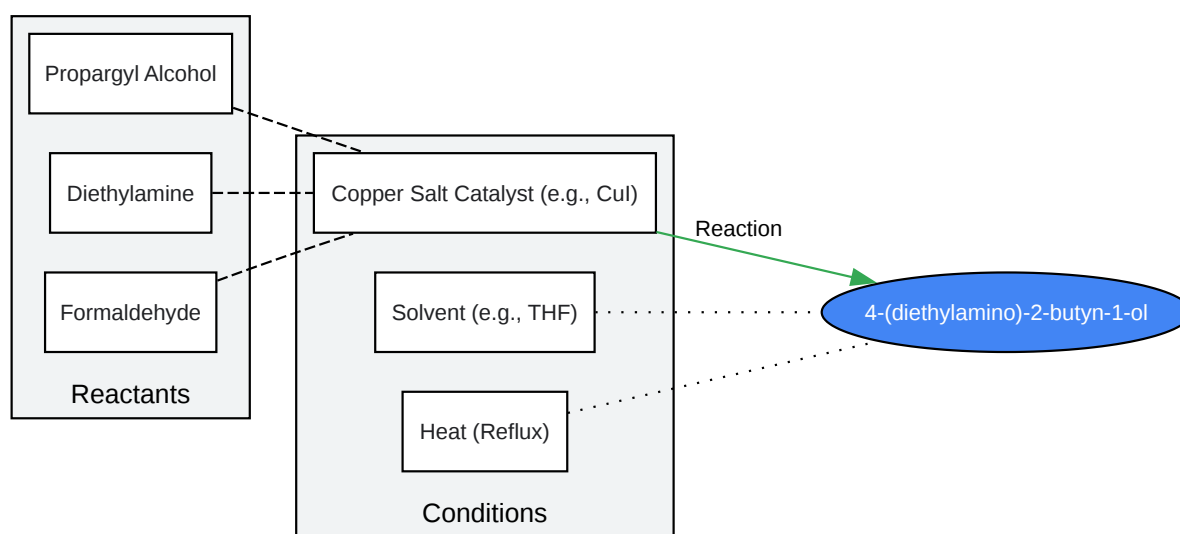


Diagram 1: Synthesis via Mannich Reaction

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Diagram 1: Synthesis via Mannich Reaction

Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

A reverse-phase (RP) HPLC method can be used for the analysis and purification of **4-(diethylamino)-2-butyne-1-ol**.^[8]

Methodology:

- Column: Newcrom R1 HPLC column or equivalent C18 column.^[8]
- Mobile Phase: A mixture of Acetonitrile (MeCN) and water.^[8] An acid modifier like phosphoric acid or, for MS-compatibility, formic acid is used.^[8]
- Detection: UV detection (wavelength determined by chromophore, typically in the low UV range for non-aromatic compounds) or Mass Spectrometry (MS).
- Procedure:
 - Prepare a standard solution of **4-(diethylamino)-2-butyne-1-ol** in the mobile phase or a compatible solvent.
 - Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
 - Inject the sample onto the column.
 - Elute the compound using either an isocratic or gradient mobile phase composition.
 - Quantify the compound by comparing the peak area to a standard curve. This method is scalable for preparative separation to isolate impurities.^[8]

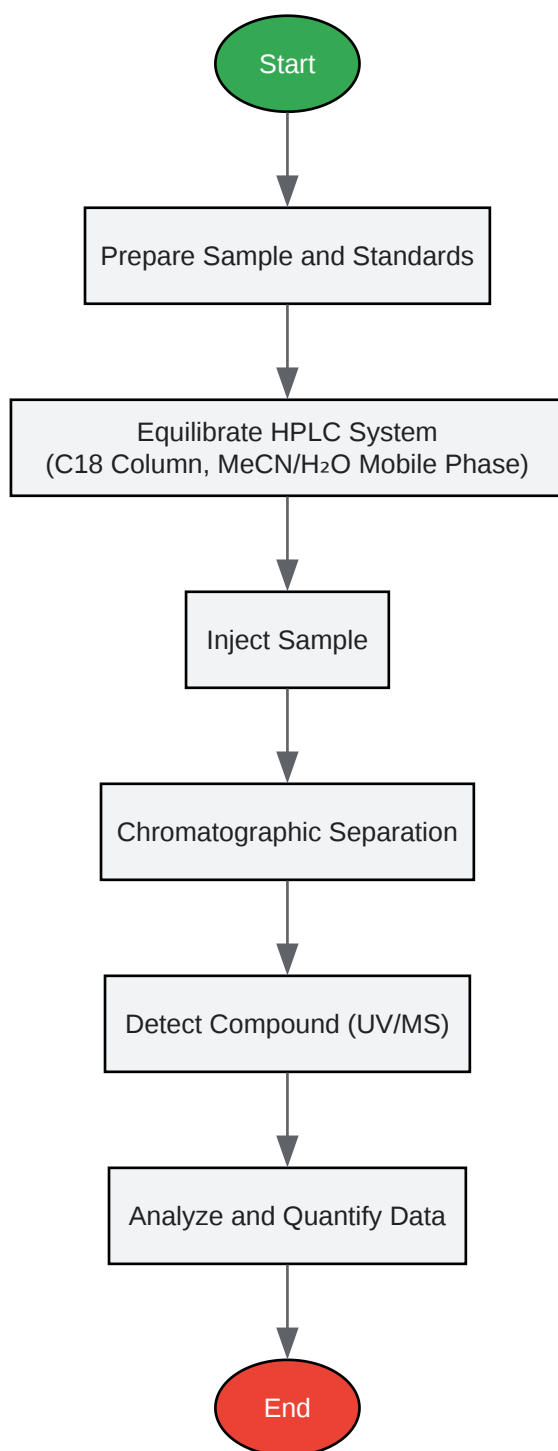


Diagram 2: HPLC Analytical Workflow

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Diagram 2: HPLC Analytical Workflow

Role in Drug Development

Precursor to Oxybutynin

4-(diethylamino)-2-butyn-1-ol is not a direct metabolite of Oxybutynin but rather a key starting material for its synthesis. Oxybutynin is an ester formed from the reaction of **4-(diethylamino)-2-butyn-1-ol** and 2-cyclohexyl-2-hydroxy-2-phenylacetic acid. This esterification is a crucial step in the manufacturing of this widely used drug for overactive bladder.

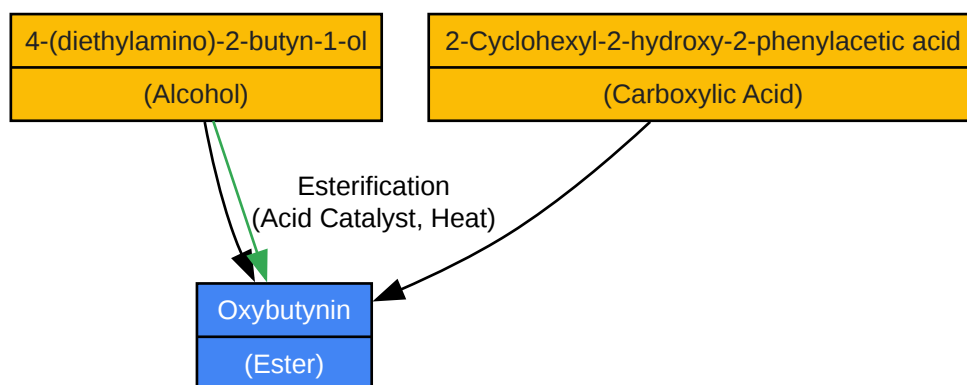


Diagram 3: Role as an Oxybutynin Precursor

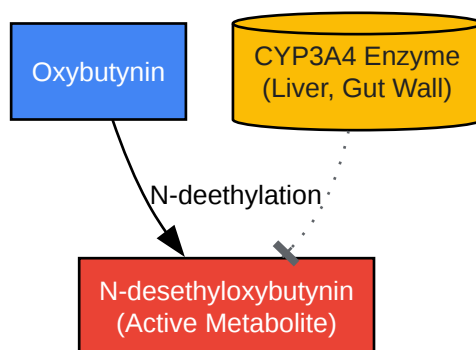


Diagram 4: Primary Metabolism of Oxybutynin

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